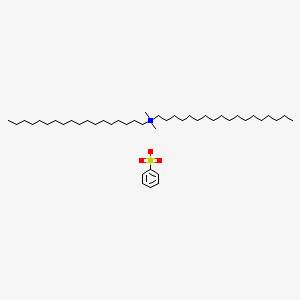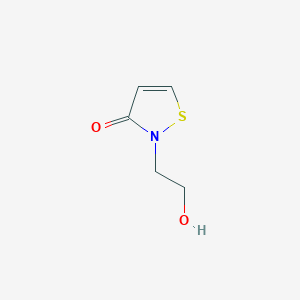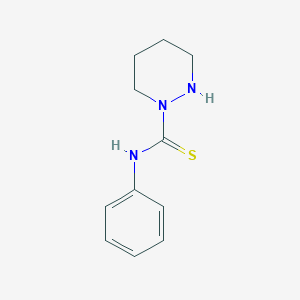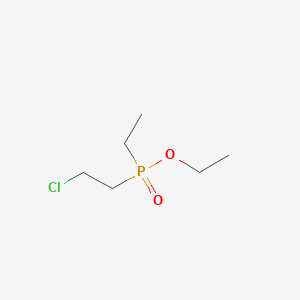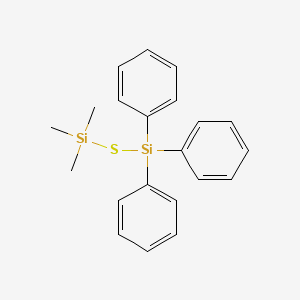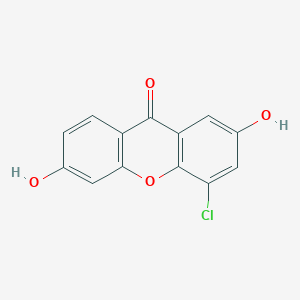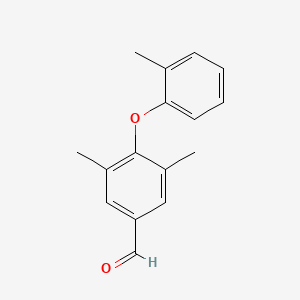
3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde: is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . It is a benzaldehyde derivative characterized by the presence of two methyl groups and a 2-methylphenoxy group attached to the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde typically involves the reaction of 3,5-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. It is also used in the development of new pharmaceuticals .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and polymers .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target . The presence of electron-donating groups on the benzene ring enhances its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 3,5-Dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde
- 3,4-Dimethylbenzaldehyde
Comparison: 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
61343-95-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,5-dimethyl-4-(2-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-5-7-15(11)18-16-12(2)8-14(10-17)9-13(16)3/h4-10H,1-3H3 |
InChI Key |
QFKYEOYDQOKPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1a,1b-Tetrachlorodecahydro-1H-2,6-methanocyclopropa[a]azulene](/img/structure/B14574417.png)
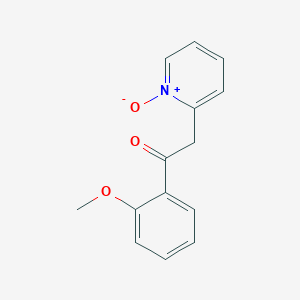
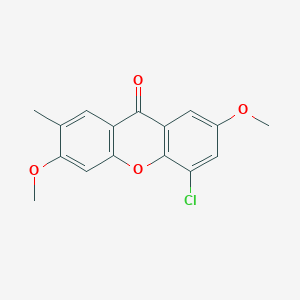

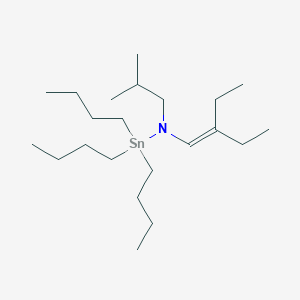
![(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14574438.png)
![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
![N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14574452.png)
